

Physical properties of 1-(p-tolylthio)propan-2-one

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Compound of Interest

Compound Name: (4-Methylphenylthio)acetone

Cat. No.: B075361

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An In-depth Technical Guide to the Physical Properties of 1-(p-tolylthio)propan-2-one

Abstract

This technical guide provides a comprehensive examination of the physical and spectroscopic properties of 1-(p-tolylthio)propan-2-one (CAS No. 1200-13-1), an α -keto thioether of significant interest in synthetic organic chemistry and drug development. Synthesizing data from supplier technical sheets and predictive models based on analogous structures, this document serves as a critical resource for researchers, chemists, and quality control professionals. Key physicochemical parameters, including boiling point, density, and refractive index, are presented alongside a detailed predictive analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic profiles. Furthermore, this guide outlines robust, field-proven experimental protocols for the empirical verification of these properties, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction: The Scientific Context of an α -Keto Thioether

1-(p-tolylthio)propan-2-one is a bifunctional molecule featuring a ketone carbonyl group and a thioether linkage. This structural arrangement, specifically a sulfur atom at the α -position to a carbonyl, imparts unique chemical reactivity and makes it a valuable intermediate. The thioether moiety can be selectively oxidized to sulfoxides and sulfones, modulating the compound's polarity, hydrogen bonding capability, and steric profile. The ketone offers a handle

for a multitude of classic transformations, including aldol reactions, reductive aminations, and Wittig olefinations.

Understanding the fundamental physical properties of this compound is paramount for its effective use. For professionals in drug development, these properties influence formulation, solubility, and ADME (absorption, distribution, metabolism, and excretion) profiles. For process chemists, precise knowledge of melting and boiling points is critical for purification, scale-up, and ensuring process safety. This guide provides that foundational knowledge, grounded in both reported data and expert scientific interpretation.

Molecular and Physicochemical Properties

The identity and core physical constants of 1-(p-tolylthio)propan-2-one are summarized below. This data is essential for accurate reagent measurement, reaction setup, and safety considerations.

Chemical Identity and Structure

The molecule consists of a propan-2-one backbone where one of the methyl carbons is linked to the sulfur atom of a p-thiocresol (4-methylbenzenethiol) unit.

Caption: Molecular structure of 1-(p-tolylthio)propan-2-one.

Table 1: Chemical Identifiers and Molecular Properties

Parameter	Value	Source(s)
CAS Number	1200-13-1	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₂ OS	[4]
Molecular Weight	180.27 g/mol	[4]
IUPAC Name	1-[(4-methylphenyl)sulfanyl]propan-2-one	[2]

| Common Synonyms| **(4-Methylphenylthio)acetone**, (p-Tolylthio)acetone |[\[2\]](#)[\[4\]](#) |

Physicochemical Data

There is a notable discrepancy in publicly available data regarding the physical state of this compound at standard temperature and pressure. Multiple safety data sheets describe it as a yellow liquid^{[5][6]}. Conversely, other chemical suppliers report a melting point between 96-98 °C, which would classify it as a solid^{[4][7][8]}. This discrepancy may arise from clerical errors in databases or the existence of different polymorphic forms. However, the reported boiling point at reduced pressure is consistent with a high-boiling liquid. For practical laboratory use, it should be treated as a high-boiling liquid or a low-melting solid.

Table 2: Reported Physical Properties

Property	Value	Conditions	Source(s)
Physical State	Liquid	20 °C, 1 atm	[5][6][8]
Appearance	Colorless to Yellow Liquid	-	[5][6]
Boiling Point	133 - 135 °C 96 - 98 °C	@ 7 - 9 Torr Pressure not specified	[4] [5][7]
Melting Point	96 - 98 °C	1 atm	[7][8]
Density	1.088 g/cm³	@ 19 °C	[4]
Refractive Index	1.562	@ 20 °C	[4]
Water Solubility	Low / Insoluble	-	[6]

| Solvent Solubility| Soluble in common organic solvents (e.g., alcohols, acetone, chlorinated solvents) | Inferred from structure |^{[9][10]} |

Spectroscopic Profile (Predicted)

No formally published and assigned spectra for 1-(p-tolylthio)propan-2-one were identified. The following profiles are expertly predicted based on the known spectroscopic behavior of its constituent functional groups and data from closely related analogs.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation patterns, primarily α -cleavage adjacent to the carbonyl group and cleavage at the thioether bond.

- Molecular Ion ($M^{+\cdot}$): Expected at $m/z = 180$. The presence of sulfur should also yield an $M+2$ peak (from the ^{34}S isotope) with an intensity of approximately 4.5% relative to the $M^{+\cdot}$ peak.
- α -Cleavage (Loss of Methyl Radical): Cleavage of the C-C bond between the carbonyl and the methyl group would result in the loss of a methyl radical ($\cdot\text{CH}_3$, 15 Da), yielding a prominent acylium ion at $m/z = 165$.
- α -Cleavage (Loss of Thioarylmethyl Radical): Cleavage of the C-C bond between the carbonyl and the methylene group is less favored but possible, leading to an acylium ion at $m/z = 43$ (CH_3CO^+).
- Thioether Cleavage: Homolytic cleavage of the $\text{CH}_2\text{-S}$ bond can lead to the formation of the p-tolylthio radical or cation. A major fragment is expected from the cleavage and rearrangement to form the p-thiocresol cation at $m/z = 124$.
- McLafferty Rearrangement: A McLafferty rearrangement is not possible for this structure as it lacks a γ -hydrogen relative to the carbonyl group.
- Tropylium Ion: The p-tolyl group can fragment further, potentially forming a tropylium-type ion at $m/z = 91$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectra are predicted in deuteriochloroform (CDCl_3) with tetramethylsilane (TMS) as a reference (0.00 ppm).

- ^1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be highly informative with five distinct signals.
 - $\delta \sim 7.25\text{-}7.35$ ppm (d, 2H): Aromatic protons ortho to the sulfur atom.

- $\delta \sim 7.10\text{-}7.20$ ppm (d, 2H): Aromatic protons meta to the sulfur atom. The AA'BB' system of the 1,4-disubstituted ring will appear as two distinct doublets.
- $\delta \sim 3.60\text{-}3.70$ ppm (s, 2H): Methylene protons (CH_2) alpha to both the carbonyl group and the sulfur atom. The singlet nature arises from the absence of adjacent protons.
- $\delta \sim 2.30\text{-}2.35$ ppm (s, 3H): Methyl protons of the tolyl group.
- $\delta \sim 2.20\text{-}2.25$ ppm (s, 3H): Methyl protons of the acetyl group.
- ^{13}C NMR Spectroscopy (Predicted): The proton-decoupled ^{13}C NMR spectrum should display 8 unique carbon signals.
 - $\delta \sim 205\text{-}208$ ppm: Carbonyl carbon ($\text{C}=\text{O}$). This is the most downfield signal[11].
 - $\delta \sim 137\text{-}139$ ppm: Aromatic quaternary carbon attached to the methyl group.
 - $\delta \sim 132\text{-}134$ ppm: Aromatic quaternary carbon attached to the sulfur atom.
 - $\delta \sim 130\text{-}131$ ppm (2C): Aromatic CH carbons ortho to the sulfur atom.
 - $\delta \sim 129\text{-}130$ ppm (2C): Aromatic CH carbons meta to the sulfur atom.
 - $\delta \sim 45\text{-}48$ ppm: Methylene carbon ($-\text{S}-\text{CH}_2-\text{C}=\text{O}$).
 - $\delta \sim 29\text{-}31$ ppm: Acetyl methyl carbon ($-\text{C}(=\text{O})-\text{CH}_3$).
 - $\delta \sim 20\text{-}22$ ppm: Tolyl methyl carbon ($\text{Ar}-\text{CH}_3$).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch and vibrations associated with the aromatic ring and thioether linkage.

- $\sim 1710\text{-}1725 \text{ cm}^{-1}$ (Strong, Sharp): $\text{C}=\text{O}$ stretch. This is a hallmark absorption for aliphatic ketones.
- $\sim 3000\text{-}3100 \text{ cm}^{-1}$ (Medium): Aromatic C-H stretching.

- $\sim 2850\text{-}2960\text{ cm}^{-1}$ (Medium-Weak): Aliphatic C-H stretching from the methyl and methylene groups.
- $\sim 1590\text{-}1610\text{ cm}^{-1}$ & $\sim 1490\text{-}1510\text{ cm}^{-1}$ (Medium): C=C stretching vibrations within the aromatic ring.
- $\sim 810\text{-}840\text{ cm}^{-1}$ (Strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.
- $\sim 650\text{-}750\text{ cm}^{-1}$ (Weak to Medium): C-S stretching vibration. This can be difficult to assign definitively.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data used in research and development, empirical verification of physical properties is essential. The following section details standard operating procedures for the characterization of 1-(p-tolylthio)propan-2-one.

Workflow for Comprehensive Analysis

The logical flow for characterizing a new or unverified batch of the compound involves a sequence of analyses from basic physical properties to detailed structural elucidation.

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- To cite this document: BenchChem. [Physical properties of 1-(p-tolylthio)propan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075361#physical-properties-of-1-p-tolylthio-propan-2-one]

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